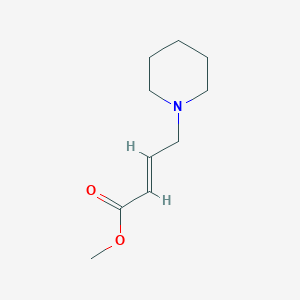

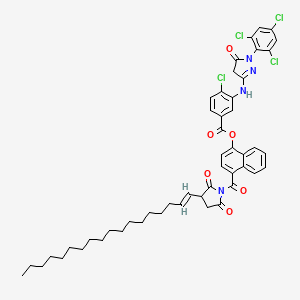

![molecular formula C10H15N3S B12094291 2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine](/img/structure/B12094291.png)

2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(Pipéridin-3-ylméthyl)sulfanyl]pyrimidine est un composé hétérocyclique qui présente un cycle pyrimidine substitué par un groupe sulfanyl-pipéridin-3-ylméthyle

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse du 2-[(pipéridin-3-ylméthyl)sulfanyl]pyrimidine implique généralement la réaction d'un dérivé de pyrimidine avec un réactif sulfanyl-pipéridin-3-ylméthyle. Une méthode courante comprend :

Matières premières : Dérivés de pyrimidine et chlorure de sulfanyl-pipéridin-3-ylméthyle.

Conditions réactionnelles : La réaction est généralement effectuée en présence d'une base telle que l'hydrure de sodium ou le carbonate de potassium dans un solvant aprotique tel que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO).

Procédure : Le dérivé de pyrimidine est dissous dans le solvant et la base est ajoutée pour déprotoner la pyrimidine. Le chlorure de sulfanyl-pipéridin-3-ylméthyle est ensuite ajouté goutte à goutte et le mélange est agité à température ambiante ou à des températures légèrement élevées jusqu'à ce que la réaction soit terminée.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé impliqueraient probablement des voies synthétiques similaires mais à plus grande échelle. Cela inclurait l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, ainsi que l'utilisation de réacteurs à écoulement continu pour améliorer l'efficacité et l'extensibilité.

Analyse Des Réactions Chimiques

Types de réactions

2-[(Pipéridin-3-ylméthyl)sulfanyl]pyrimidine peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe sulfanyl peut être oxydé en sulfoxyde ou en sulfone à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.

Réduction : Le cycle pyrimidine peut être réduit dans des conditions d'hydrogénation catalytique pour donner des dérivés dihydropyrimidines.

Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe sulfanyl peut être remplacé par d'autres nucléophiles.

Réactifs et conditions courantes

Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.

Réduction : Hydrogénation catalytique utilisant du palladium sur carbone (Pd/C).

Substitution : Nucléophiles tels que les amines, les thiols ou les alcoolates.

Principaux produits formés

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés dihydropyrimidines.

Substitution : Divers dérivés de pyrimidine substitués selon le nucléophile utilisé.

Applications de la recherche scientifique

2-[(Pipéridin-3-ylméthyl)sulfanyl]pyrimidine a plusieurs applications dans la recherche scientifique :

Chimie : Elle sert d'intermédiaire dans la synthèse de composés hétérocycliques plus complexes.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine : Il est exploré comme un composé principal dans les programmes de découverte de médicaments ciblant diverses maladies.

Industrie : Utilisé dans le développement d'agrochimiques et d'autres produits chimiques pertinents pour l'industrie.

Mécanisme d'action

Le mécanisme d'action du 2-[(pipéridin-3-ylméthyl)sulfanyl]pyrimidine dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, modulant leur activité. Le groupe sulfanyl peut améliorer l'affinité de liaison et la spécificité du composé envers sa cible, tandis que le cycle pyrimidine peut participer à des liaisons hydrogène et à des interactions π-π.

Applications De Recherche Scientifique

2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.

Industry: Used in the development of agrochemicals and other industrially relevant chemicals.

Mécanisme D'action

The mechanism of action of 2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can enhance the compound’s binding affinity and specificity towards its target, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions.

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-[(Pipéridin-2-ylméthyl)sulfanyl]pyrimidine

- 2-[(Pipéridin-4-ylméthyl)sulfanyl]pyrimidine

- 2-[(Morpholin-4-ylméthyl)sulfanyl]pyrimidine

Unicité

2-[(Pipéridin-3-ylméthyl)sulfanyl]pyrimidine est unique en raison du positionnement spécifique du groupe pipéridin-3-ylméthyle, qui peut influencer sa réactivité chimique et son activité biologique. Ce positionnement peut entraîner des effets stériques et électroniques différents par rapport à ses analogues, conduisant potentiellement à des profils pharmacologiques et des applications distincts.

Propriétés

Formule moléculaire |

C10H15N3S |

|---|---|

Poids moléculaire |

209.31 g/mol |

Nom IUPAC |

2-(piperidin-3-ylmethylsulfanyl)pyrimidine |

InChI |

InChI=1S/C10H15N3S/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10/h2,5-6,9,11H,1,3-4,7-8H2 |

Clé InChI |

LIQVSECNEXHLCJ-UHFFFAOYSA-N |

SMILES canonique |

C1CC(CNC1)CSC2=NC=CC=N2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

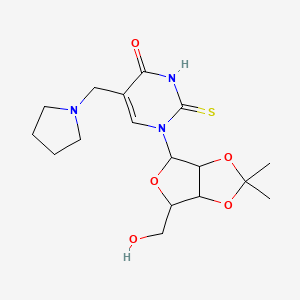

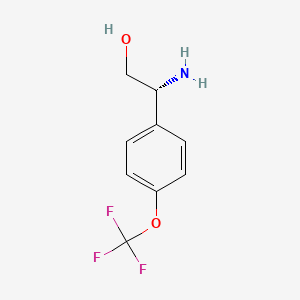

![benzenesulfonate;tert-butyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12094253.png)

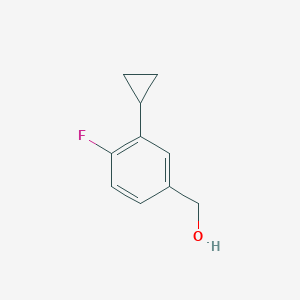

![4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine](/img/structure/B12094260.png)